[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
Description
[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities .
Properties
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(2)11-15-9-5-13(6-10-15)14(17)16-7-3-4-8-16/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXOYYDZHZVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as iron complexes and reagents like phenylsilane to promote cyclization and reduction processes . Industrial production methods may vary, but they generally aim for high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Cyclization: The formation of cyclic structures through intramolecular reactions, often catalyzed by metal complexes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to [1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Exhibits antiproliferative and antimetastatic activities.
The uniqueness of [1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone lies in its specific structural features and the resulting biological activities, which may differ from those of other piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
